molecular formula C15H16F2N4O2 B14926202 N-(3-cyclopropyl-1,2-oxazol-5-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

N-(3-cyclopropyl-1,2-oxazol-5-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B14926202
M. Wt: 322.31 g/mol
InChI Key: HAMBRRFTQPMKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is a complex organic compound that features a unique combination of cyclopropyl, isoxazole, difluoromethyl, and dihydrocyclopenta[c]pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring, the introduction of the difluoromethyl group, and the construction of the dihydrocyclopenta[c]pyrazolyl moiety. Common reagents used in these reactions include cyclopropylamine, isoxazole precursors, and difluoromethylating agents. Reaction conditions often involve the use of catalysts, such as copper or ruthenium, and may require specific temperatures and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of greener synthetic methods, such as metal-free catalysis, could be explored to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE: This compound features a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

    N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(METHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE: The presence of a methyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions.

Uniqueness

N~1~-(3-CYCLOPROPYL-5-ISOXAZOLYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16F2N4O2

Molecular Weight

322.31 g/mol

IUPAC Name

N-(3-cyclopropyl-1,2-oxazol-5-yl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C15H16F2N4O2/c16-15(17)14-9-2-1-3-11(9)21(19-14)7-12(22)18-13-6-10(20-23-13)8-4-5-8/h6,8,15H,1-5,7H2,(H,18,22)

InChI Key

HAMBRRFTQPMKLN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=CC(=NO3)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.